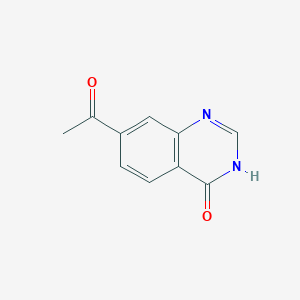

7-Acetylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

7-acetyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H8N2O2/c1-6(13)7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14) |

InChI Key |

IIQWXEIGNRWNBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |

Origin of Product |

United States |

Biological Activity Profiles of Quinazolinone Derivatives and Mechanistic Investigations Relevant to 7 Acetylquinazolin 4 3h One

Diverse In Vitro Biological Activities Associated with the Quinazolin-4(3H)-one Scaffold

The versatility of the quinazolin-4(3H)-one nucleus allows for chemical modifications that yield compounds with a broad spectrum of biological activities. These derivatives have been extensively evaluated for their potential as therapeutic agents.

Anticancer and Cytotoxic Properties in Various Cell Lines

Quinazolin-4(3H)-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. nih.govresearchgate.net Their mechanisms of action often involve the inhibition of key enzymes in cell proliferation, such as tyrosine kinases and tubulin polymerization. nih.govmdpi.com

A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against four human cancer cell lines: breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8). researchgate.net Several of these compounds exhibited broad-spectrum activity, with some showing better performance than the standard drug, Doxorubicin. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net

In another study, quinazolin-4(3H)-one esters and hydrazides were evaluated against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The hydrazide series, in particular, showed potent inhibitory activity against MCF-7 cells, with some compounds having IC50 values as low as 0.20 µM. nih.gov

Furthermore, hybrid molecules incorporating both quinazolinone and thiazole moieties have been synthesized and evaluated. nih.gov These hybrids showed promising cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov For instance, one compound, designated A3, displayed IC50 values of 10 µM in both PC3 and MCF-7 cells and 12 µM in HT-29 cells. nih.gov

Table 1: Cytotoxic Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one hydrazides (e.g., 3a, 3j) | MCF-7 (Breast) | 0.20 µM | nih.gov |

| Quinazolinone-Thiazol Hybrid (A3) | PC3 (Prostate) | 10 µM | nih.gov |

| Quinazolinone-Thiazol Hybrid (A3) | MCF-7 (Breast) | 10 µM | nih.gov |

| Quinazolinone-Thiazol Hybrid (A3) | HT-29 (Colon) | 12 µM | nih.gov |

| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | L1210 (Leukemia) | 5.8 µM | mdpi.com |

Antimicrobial Efficacy (Antibacterial and Antifungal)

The quinazolin-4(3H)-one scaffold is a source of potent antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi. nih.goveco-vector.com These compounds are known to interfere with essential microbial processes, including DNA synthesis, by targeting enzymes like DNA gyrase. mdpi.com

A study involving new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds screened them against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Salmonella typhimurium, Escherichia coli), and various fungal strains. mdpi.com One derivative, 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a), demonstrated potent antifungal activity, proving more effective than the standard drug Clotrimazole against Candida albicans and Macrophomina phaseolina. mdpi.com

Another investigation focused on substituted arylidene-based quinazolin-4(3H)-one motifs. frontiersin.org The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) emerged as the most active, with a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus aureus and 3.90 µg/mL against the fungi Candida albicans and Aspergillus niger. frontiersin.org

Similarly, a series of 2,3,6-trisubstituted Quinazolin-4-ones were evaluated for their antimicrobial properties. biomedpharmajournal.org These compounds, featuring a bromine atom at position 6, showed varied but significant inhibitory effects against both Gram-positive (S. aureus, Streptococcus pyogenes) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria, as well as fungi (A. niger, C. albicans). biomedpharmajournal.org

Table 2: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Microorganism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl) quinazolin-4(3H)-one (4a) | Candida albicans (Fungus) | 2 µg/mL | mdpi.com |

| 2-(2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl) quinazolin-4(3H)-one (4c) | Salmonella typhimurium (Gram-) | 4 µg/mL | mdpi.com |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus (Gram+) | 1.95 µg/mL | frontiersin.org |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans (Fungus) | 3.90 µg/mL | frontiersin.org |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus (Fungus) | 18.3 ± 0.6 µg/mL | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis (Gram+) | 24.3 ± 0.4 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Actions

Derivatives of 4(3H)-quinazolinone have been recognized for their anti-inflammatory and analgesic properties. nih.govsemanticscholar.orgresearchgate.net Studies have utilized animal models to demonstrate the efficacy of these compounds in reducing inflammation and pain.

In one such study, a series of new 3-methyl-4(3H)quinazolinone derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced hind paw edema test in mice. nih.gov All tested compounds showed statistically significant anti-inflammatory effects. nih.gov Their analgesic activity was assessed using the p-benzoquinone-induced writhing test, and the results were consistent with their anti-inflammatory performance. nih.gov

Another investigation of a novel quinazoline (B50416) derivative confirmed its anti-inflammatory and analgesic potential in vivo. jneonatalsurg.com The compound demonstrated dose-dependent inhibition of paw edema in the carrageenan model and reduced granuloma formation in the cotton pellet model, with an efficacy comparable to the standard drug indomethacin at a 50 mg/kg dose. jneonatalsurg.com The analgesic assessment showed a significant reduction in writhing counts (peripheral analgesia) and increased latency in the hot plate test (central analgesia). jneonatalsurg.com The mechanism is suggested to involve cyclooxygenase (COX) inhibition. jneonatalsurg.com

Other Noteworthy Biological Modulations (e.g., Antiviral, Antimalarial, Enzyme Inhibition)

Beyond the aforementioned activities, the quinazolin-4(3H)-one scaffold has been linked to other important biological effects, including antiviral, antimalarial, and enzyme inhibitory activities. mdpi.comlongdom.org

Antimalarial Activity: The quinazolinone core is present in bioactive natural products like febrifugine, which has known antimalarial properties. longdom.org Synthetic 2,3-disubstituted-4(3H)-quinazolinones have been designed and evaluated as potential antimalarial agents to combat drug-resistant strains of Plasmodium. longdom.org

Antiviral Activity: Certain quinazolinone derivatives have shown promise as antiviral agents, contributing to the broad pharmacological profile of this chemical family. mdpi.comeco-vector.com

Enzyme Inhibition: Quinazolinone derivatives are notable for their ability to inhibit various enzymes. They have been reported as inhibitors of DNA gyrase, which is crucial for bacterial survival. mdpi.com A recent study synthesized imines bearing a quinazolin-4(3H)-one moiety and tested their inhibitory effects against several metabolic enzymes. bezmialem.edu.tr These compounds were found to be potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-Glycosidase, and human carbonic anhydrase (hCA) I and II isoforms. bezmialem.edu.tr

Table 3: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound Series | Target Enzyme | Activity Metric | Reference |

|---|---|---|---|

| Imines bearing quinazolin-4(3H)-one | Acetylcholinesterase (AChE) | K_i: 4.20–26.10 nM | bezmialem.edu.tr |

| Imines bearing quinazolin-4(3H)-one | Butyrylcholinesterase (BChE) | K_i: 1.22–16.09 nM | bezmialem.edu.tr |

| Imines bearing quinazolin-4(3H)-one | α-Glycosidase | IC50: 0.34–2.28 nM | bezmialem.edu.tr |

| Imines bearing quinazolin-4(3H)-one | human Carbonic Anhydrase I (hCA I) | K_i: 38.55–159.05 nM | bezmialem.edu.tr |

| Imines bearing quinazolin-4(3H)-one | human Carbonic Anhydrase II (hCA II) | K_i: 41.04–177.12 nM | bezmialem.edu.tr |

Structure-Activity Relationship (SAR) Analyses of Quinazolin-4(3H)-one Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of the quinazolin-4(3H)-one scaffold. These analyses reveal how different substituents and their positions on the heterocyclic ring system influence biological efficacy. researchgate.netacs.orgnih.gov

Impact of Substituents and Positional Effects on Pharmacological Activity

The biological activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature and location of substituents on the quinazoline core. researchgate.net

Positions 2 and 3: Modifications at the 2nd and 3rd positions are particularly significant for modulating activity. researchgate.net For instance, in the context of anticancer activity, the presence of allyl and/or benzyl moieties at positions 2 and/or 3 of a 6-iodoquinazoline nucleus resulted in the best cytotoxic effects. researchgate.net For antibacterial activity against S. aureus, systematic variations of the quinazolinone structure revealed the importance of these positions for potency. acs.orgnih.gov

Position 6: Substitution at the 6-position can also have a profound impact. The introduction of a bromine (Br) atom at this position was a feature in a series of compounds with notable antimicrobial activity. biomedpharmajournal.org However, in some cytotoxic quinazolinone-thiazole hybrids, the presence of a bromine at position 6 led to a reduction in cytotoxicity, suggesting that substitution at this position is not always beneficial for anticancer effects. nih.gov

Anilino Group at Position 4: The 4-anilino-quinazoline moiety is a well-established pharmacophore for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.com SAR studies show that the N-1 and N-3 atoms of the quinazoline ring are critical for binding to the kinase active site through hydrogen bonds. mdpi.com

Other Positions: Studies have indicated that positions 2, 6, and 8 are highly important for activity. researchgate.net For example, in a series of leishmanicidal compounds, a methyl substituent at position 4 was found to enhance activity. researchgate.net Conversely, introducing bulky substituents can sometimes lead to a complete loss of activity, likely due to steric hindrance or poor solubility. researchgate.net

Insights into the Contribution of Acetyl and Other Functionalities to Biological Potency

The biological potency of the quinazolinone scaffold is significantly influenced by the nature and position of various functional groups attached to its core structure. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, 7, and 8 of the quinazolinone ring can dramatically alter the pharmacological profile of the resulting derivatives. nih.govnih.gov

Substitutions on the benzene (B151609) ring of the quinazolinone nucleus are critical for activity. For instance, the presence of electron-withdrawing groups, such as chloro, bromo, fluoro, and nitro, has been shown to be effective for antibacterial activity. rsc.org Halogen atoms at positions 6 and 8 are also noted to improve antimicrobial properties. nih.gov In the context of anticancer activity, compounds featuring methoxyl and nitro substituents on the benzene ring have demonstrated high inhibitory activity against cancer cell lines like MCF-7. This enhanced potency is attributed to the ability of the oxygen atoms on these substituent groups to form stabilizing hydrogen bonds with amino acid residues in the active sites of target enzymes, such as the Epidermal Growth Factor Receptor (EGFR). jst.go.jp

While direct SAR studies on 7-Acetylquinazolin-4(3H)-one are not extensively detailed in the reviewed literature, the impact of an acetyl group at position 7 can be inferred from general principles. The acetyl group is a moderately electron-withdrawing group and possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. This capacity for hydrogen bonding could facilitate interactions with biological targets, potentially enhancing potency. For example, a study on quinazolinone derivatives designed as EGFR inhibitors included a compound with a 2-thioacetyl spacer, indicating the relevance of acetyl-related functionalities in molecular design. nih.gov The precise contribution of the 7-acetyl group to the biological profile of the parent compound would depend on the specific target and its active site architecture.

Molecular Mechanistic Investigations of Quinazolinone Bioactivity

Quinazolinone derivatives exert their diverse biological effects by interacting with a wide array of molecular targets, thereby modulating critical cellular processes. Mechanistic studies have been pivotal in understanding their therapeutic potential, particularly in oncology and microbiology.

A significant body of research has focused on the role of quinazolinones as inhibitors of key signaling pathways implicated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K).

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. nih.gov Its overexpression is common in various cancers, making it a prime target for anticancer drug development. nih.gov Numerous quinazolinone derivatives have been synthesized and identified as potent EGFR inhibitors. jst.go.jptandfonline.commdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking downstream signaling. mdpi.com For example, compound 6d from one study, a quinazolinone derivative, showed potent EGFR inhibitory activity with an IC50 value of 0.77 µM. jst.go.jp Another derivative, compound 6d , exhibited an even more potent EGFR inhibition with an IC50 of 0.069 µM, comparable to the established drug erlotinib. tandfonline.com

Table 1: Examples of Quinazolinone-Based EGFR Inhibitors

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6d (J-Stage) | EGFR | 0.77 µM | jst.go.jp |

| Compound 6d (Taylor & Francis) | EGFR | 0.069 µM | tandfonline.com |

| Compound 8b | EGFR | 1.37 nM | nih.gov |

| Compound 5k | EGFRwt-TK | 10 nM | tandfonline.com |

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is central to regulating cell survival, growth, and proliferation; its dysregulation is a hallmark of many cancers. nih.gov Quinazolinone-based compounds have been developed as potent and selective inhibitors of PI3K isoforms. rsc.org Idelalisib, an FDA-approved drug, is a quinazolin-4(3H)-one derivative that selectively inhibits the PI3Kδ isoform. mdpi.com Research has led to the discovery of novel quinazolinone derivatives with high potency. For instance, compound 10d was identified as a potent and selective PI3Kδ inhibitor with an IC50 of 8.6 nM. nih.gov Another derivative, compound 10e , acted as a dual PI3Kδ/γ inhibitor with IC50 values of 8.4 nM and 62 nM, respectively. nih.gov

Table 2: Examples of Quinazolinone-Based PI3K Inhibitors

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 10d | PI3Kδ | 8.6 nM | nih.gov |

| Compound 10e | PI3Kδ | 8.4 nM | nih.gov |

| PI3Kγ | 62 nM | ||

| Idelalisib | PI3Kδ | Clinically approved inhibitor | mdpi.com |

The therapeutic utility of quinazolinones extends to the inhibition of various other enzyme families crucial for cell function and viability.

Tyrosine Kinase Inhibition: Beyond EGFR, quinazolinone derivatives have been shown to inhibit a broad spectrum of receptor and non-receptor tyrosine kinases. nih.gov Many of these compounds are multi-targeted, inhibiting several kinases simultaneously, which can be advantageous in cancer therapy. nih.govtandfonline.com Kinases such as HER2, VEGFR, and c-Met are among the targets. tandfonline.com For instance, certain quinazolin-4(3H)-one derivatives showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov Another study identified a quinazolinone hydrazide triazole derivative (CM9 ) that inhibited multiple kinases including ALK, AXL, FGFR1, VEGFR1, and VEGFR3. frontiersin.org

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. nih.gov Quinazolinone-based molecules have been developed as inhibitors of CDKs, thereby inducing cell cycle arrest and apoptosis. semanticscholar.orgtandfonline.com For example, compound 5c , a quinazolinone derivative, was found to be a potent inhibitor of CDK2 and caused cell cycle cessation at the S and G2/M phases. nih.gov More recently, new quinazolinone scaffolds have been identified as inhibitors of CDK4/6, which are critical targets in breast cancer. nih.gov

Table 3: Enzyme Inhibition Profile of Selected Quinazolinone Derivatives

| Compound | Enzyme Target | Biological Effect/Activity | Reference |

|---|---|---|---|

| Compound 2i and 3i | CDK2, HER2, EGFR | Potent inhibitory activity | nih.gov |

| Compound 5c | CDK2 | Significant inhibitory action | nih.gov |

| Compound 5d | CDK4/6 | Good inhibitory activity | nih.gov |

| Compound CM9 | MET, ALK, AXL, FGFR1, VEGFR1/3 | >50% inhibition at 25 µM | frontiersin.org |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov The inhibition of biofilm formation is an attractive strategy to combat multidrug-resistant bacteria. The 4(3H)-quinazolinone scaffold has been investigated for its potential to inhibit biofilm development. nih.gov

Studies have shown that certain quinazolinone derivatives can effectively inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. A series of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, derived from 2-acetyl 4(3H) quinazolinone, were assayed for antibiofilm activity. nih.gov Several of these compounds efficiently inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values in the low micromolar range. nih.gov Other studies have identified 2-aminoquinazoline derivatives with significant anti-biofilm activity against Mycobacterium smegmatis and quinazolinone analogues that inhibit the pqs quorum sensing system in Pseudomonas aeruginosa, which is crucial for biofilm production. nih.govsemanticscholar.org

Table 4: Biofilm Inhibition by Quinazolinone Derivatives

| Compound Series/Derivative | Target Organism | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5h (2,4,6-trimethoxy phenyl substituent) | MRSA | 20.7-22.4 µM | nih.gov |

| Compound 5j (4-methylthio phenyl substituent) | MRSA | 20.7-22.4 µM | nih.gov |

| Compound 5k (3-bromo phenyl substituent) | MRSA | 20.7-22.4 µM | nih.gov |

| 2-aminoquinazoline derivatives | Mycobacterium smegmatis | IC50 values around 15 µM | nih.gov |

| Compound 156 | P. aeruginosa | 3.55 µM | researchgate.net |

| Compound 157 | P. aeruginosa | 6.86 µM | researchgate.net |

Computational and Theoretical Studies Applied to Quinazolin 4 3h One Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the binding mode of quinazolinone derivatives to various biological targets, helping to explain their therapeutic effects and guide the design of more potent inhibitors.

Research has shown that quinazolinone derivatives can effectively bind to a range of protein targets. For instance, docking studies have been performed to evaluate these compounds as dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3), two proteins implicated in cancer. tandfonline.com In these simulations, the Glide module of the Schrödinger suite is often used to predict binding affinities and poses. tandfonline.com One study identified a derivative, compound 1f, as having a significant glide score, indicating strong potential binding. tandfonline.com

Similarly, quinazolinone derivatives have been investigated as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis. nih.govrsc.org Molecular docking studies identified key amino acid residues within the MMP-13 active site that are crucial for inhibitor binding. rsc.org These interactions often involve hydrogen bonds and electrostatic interactions with residues such as Ala238, Thr245, Thr247, and Met253. rsc.org Another target explored is DNA gyrase, an essential bacterial enzyme. Docking studies revealed that certain quinoline-pyrido[2,3-d]pyrimidinones exhibit favorable binding energies with the E. coli DNA gyrase, suggesting potential antibacterial applications. mdpi.com

The table below summarizes findings from various molecular docking studies on quinazolinone-based systems.

| Quinazolinone Derivative/System | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Quinazolinone Derivatives (e.g., 1f) | PARP1 / STAT3 | Not specified, but described as "considerable" tandfonline.com | Not explicitly listed in the abstract tandfonline.com |

| Quinazolinone Derivatives | MMP-13 | Not specified | Ala238, Thr245, Thr247, Met253, Asn215, Lys140 rsc.org |

| Quinoline-Pyrido[2,3-d]Pyrimidinones | E. coli DNA Gyrase | -8.10 to -8.90 | Not explicitly listed in the abstract mdpi.com |

| Quinazoline-4(3H)-one-2-carbothioamide | Toll-like receptor 4 (TLR4) | Not specified | Stabilized by hydrophobic interactions and hydrogen bonds rsc.org |

| Quinoline-Pyrido[2,3-d]Pyrimidinones | C. albicans Sterol 14-alpha demethylase | -8.80 to -10.20 | Not explicitly listed in the abstract mdpi.com |

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of quinazolinone derivatives. These calculations provide insights into molecular geometry, charge distribution, and molecular orbitals, which are fundamental to understanding the molecule's reactivity and stability.

DFT studies on quinazolinone derivatives often involve geometry optimization to find the most stable molecular structure. rdmodernresearch.com Such calculations have confirmed the planarity of the quinazolinone ring system. rdmodernresearch.com The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO (EHOMO) relates to the molecule's ability to donate electrons, while the energy of LUMO (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular reactivity and stability. physchemres.org

For example, a study on synthesized quinazoline (B50416) derivatives as potential corrosion inhibitors calculated various quantum chemical parameters. physchemres.orgphyschemres.org The results showed that a derivative designated AYQ had a relatively small energy gap of 4.999 eV, suggesting higher reactivity and a greater tendency to be adsorbed onto a metal surface. physchemres.orgphyschemres.org These theoretical predictions are often performed using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G**. rdmodernresearch.comphyschemres.org Natural Bond Orbital (NBO) analysis is another technique used to understand intramolecular charge transfer and stabilizing interactions, such as the delocalization of electron density from a lone pair on an oxygen atom to an adjacent antibonding orbital (e.g., LP(2)O16 → σ*(N3–C4)). rdmodernresearch.com

The following table presents representative quantum chemical parameters calculated for various quinazolinone systems.

| Quinazolinone Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| AYQ (3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) | DFT/B3LYP/6-31G(d,p) | Not specified | Not specified | 4.999 physchemres.orgphyschemres.org |

| AMQ (a quinazolinone derivative) | DFT/B3LYP/6-31G | Not specified | -1.242 | Not specified researchgate.net |

| QZ-OH (2-(4-hydroxyphenyl)-3-methylquinazolin-4(3H)-one) | DFT | Not specified | Not specified | Not specified bohrium.com |

| QZ-CH3 (3-methyl-2-(p-tolyl) quinazolin-4(3H)-one) | DFT | Not specified | Not specified | Not specified bohrium.com |

Conformational Analysis and Molecular Dynamics Studies

While docking provides a static picture of molecular interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of how quinazolinone systems behave over time. These methods are crucial for assessing the stability of ligand-receptor complexes and understanding the flexibility of the quinazolinone scaffold.

MD simulations are used to track the atomic motions of a system over a period, typically nanoseconds. tandfonline.comnih.gov In studies of quinazolinone derivatives complexed with proteins like PARP1, STAT3, or MMP-13, MD simulations are performed to validate the docking results and assess the stability of the predicted binding pose. tandfonline.comnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein-ligand complex over the simulation time suggests that the ligand remains securely bound in the active site. abap.co.in For instance, a 100 ns MD simulation of a quinazolinone derivative (compound 1f) with its target proteins showed that the complex remained stable, supporting its potential as an effective inhibitor. tandfonline.com

The table below highlights key findings from MD simulations of quinazolinone systems.

| System | Simulation Software/Time | Key Metric | Finding |

| Quinazolinone derivative (1f) - PARP1/STAT3 Complex | Desmond / 100 ns | Stability | The protein-ligand complex exhibited dynamic stability throughout the simulation. tandfonline.com |

| Quinazolinone derivatives (D3, D8) - MMP-13 Complex | Not specified / 10 ns | Hydrogen Bonding | Enhanced hydrogen bonding interactions with Ser250 and Gly248 were observed. nih.gov |

| Quinazoline derivatives - FtsZ/GyrB Complex | Amber22 / 5 ns | RMSD | The complexes were found to be stable throughout the simulation run, with acceptable RMSD values. abap.co.in |

Natural Occurrence and Biosynthetic Pathways of Acetylated Quinazolinone Alkaloids

Isolation and Characterization of Quinazolin-4(3H)-one Derivatives from Fungal Species

Fungi are prolific producers of structurally diverse secondary metabolites, including a variety of quinazolinone alkaloids. rsc.org Research into different fungal species has led to the isolation and characterization of numerous quinazolin-4(3H)-one derivatives.

From a toxic strain of Fusarium culmorum , researchers have isolated 2-acetylquinazolin-4(3H)-one. researchgate.net This finding highlights the production of simple acetylated quinazolinones by this fungal genus.

The genus Penicillium is also a known source of these compounds. A notable metabolite from Penicillium chrysogenum is chrysogine, identified as 2-(1-hydroxyethyl)-4(3H)-quinazolinone. researchgate.net While not directly acetylated, its structure is closely related. More complex derivatives, chrysoquinazolinones A and B, which combine a quinazolinone fragment with other cyclic moieties, have been isolated from a coral-derived strain of P. chrysogenum. nih.gov Furthermore, an endophytic Penicillium species yielded a new alkaloid named peniquinazolinone A. mdpi.compreprints.org

Aspergillus sydowii , particularly strains derived from marine environments, has proven to be a rich source of novel quinazolinones. nih.gov A significant discovery from the seawater-derived fungus Aspergillus sydowii SW9 was the isolation of a new acetylated quinazolinone alkaloid, identified as 2-(4-hydroxybenzyl)-4-(3-acetyl)quinazolin-one. nih.govrsc.org The structure was elucidated through spectroscopic analysis, which revealed signals similar to 2-(4-hydroxybenzyl)quinazolin-4(3H)-one but with an additional methyl signal and a quaternary carbon characteristic of an acetyl group. nih.gov This compound exhibited notable inhibitory activity against the bacterium Staphylococcus epidermidis. nih.govmdpi.com

While the fungus Hericium alpestre has been studied for its secondary metabolites, leading to the isolation of compounds like herialpins A and B, current literature does not prominently feature the isolation of quinazolinone derivatives from this particular species. researchgate.netnih.govcolab.ws

Proposed Enzymatic Assembly Machinery for the 4(3H)-Quinazolinone Scaffold in Microorganisms

The 4(3H)-quinazolinone scaffold is a core structure in over 200 natural alkaloids. researchgate.netbohrium.com For a long time, the established understanding of its biosynthesis in fungi was primarily based on studies of fumiquinazolines, where anthranilate provides the benzene (B151609) ring and the N-1 atom, and an amino acid provides the N-3 atom and adjacent carbon. researchgate.net However, recent biochemical investigations into the chrysogine pathway in fungi like Fusarium tricinctum have unveiled an unexpected and alternative assembly mechanism. bohrium.com

This newly proposed machinery involves a distinctive set of enzymes: researchgate.netbohrium.com

ftChyA : A two-module nonribosomal peptide synthase (NRPS) that possesses an unusual terminal condensation (CT) domain. This enzyme catalyzes the formation of a rare tripeptide precursor. researchgate.netbohrium.com

ftChyD : An enzyme that catalyzes the amidation of the peptide precursors. A key finding is that the nitrogen atom at the N-3 position of the quinazolinone ring originates from inorganic ammonium (B1175870) ions or the amide group of L-glutamine, rather than the alpha-amino group of an amino acid as previously thought. researchgate.netbohrium.com

ftChyM : An unusual α-ketoglutarate-dependent dioxygenase. This enzyme is responsible for the oxidative cleavage of a C-N bond in the tripeptide intermediate, which leads to the formation of a dipeptide. researchgate.netbohrium.comdoaj.org

The subsequent formation of an α-carbonyl group in the dipeptide product of ftChyM's action promotes a spontaneous cyclization event, which closes the ring to form the final 4(3H)-quinazolinone scaffold. bohrium.com This discovery reveals a novel biosynthetic logic and expands the known enzymatic strategies for constructing this important heterocyclic system in microorganisms. doaj.org

Role of Acetylation in Natural Product Biosynthesis and Biological Function

Acetylation plays a critical and multifaceted role in fungal biology, influencing both the production and the function of secondary metabolites like quinazolinone alkaloids.

Firstly, acetylation is a key epigenetic regulatory mechanism that controls the expression of biosynthetic gene clusters (BGCs). mdpi.comresearchgate.net Many fungal BGCs are "silent" under standard laboratory conditions. pnas.org The process of histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histones, reducing their affinity for DNA. mdpi.com This leads to a more relaxed chromatin structure (euchromatin), making genes accessible for transcription. mdpi.comnih.gov Consequently, histone acetylation by HATs generally acts as a positive regulator for the biosynthesis of secondary metabolites. researchgate.net For instance, in Aspergillus nidulans, the Saga/Ada complex, which contains the HAT GcnE, is essential for the activation of gene clusters responsible for producing metabolites like penicillin and terrequinone upon interaction with bacteria. pnas.orgnih.gov This demonstrates that acetylation is a crucial switch that can turn on the production of complex natural products.

Future Research Trajectories for 7 Acetylquinazolin 4 3h One and Advanced Quinazolinone Research

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 7-Acetylquinazolin-4(3H)-one analogues will prioritize efficiency, sustainability, and diversity. Modern synthetic chemistry is moving away from harsh reaction conditions and toward greener, more economical processes. mdpi.com Research in the broader quinazolinone field highlights several innovative strategies that could be adapted for this purpose.

Key methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and operational simplicity. frontiersin.org

Novel Catalysis: The use of advanced catalysts, such as magnetically recoverable palladium nanocatalysts, allows for high product yields (82-98%) and easy, repeatable use, enhancing cost-effectiveness. frontiersin.org Copper-glucose catalytic systems also represent an inexpensive and benign method. acs.org

Green Solvents and Conditions: Replacing toxic solvents with eco-friendly systems like polyethylene (B3416737) glycol (PEG)/water is a major focus. frontiersin.org Metal- and catalyst-free approaches, including electrochemical synthesis and oxidative cyclization, further reduce environmental impact. mdpi.comresearchgate.net

Energy-Efficient Techniques: Microwave-assisted synthesis and ultrasonication can significantly enhance reaction rates and yields compared to conventional heating methods. mdpi.comujpronline.com

Table 1: Innovative Synthetic Methodologies for Quinazolinones

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Magnetic Palladium Catalysis | Employs a magnetically recoverable palladium catalyst in a PEG/water solvent system. | High yields (82-98%), recyclable catalyst, eco-friendly. | frontiersin.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Higher yields, reduced energy consumption, faster reaction times. | mdpi.comujpronline.com |

| Metal-Free Oxidative Cyclization | Synthesizes quinazolinones from o-aminobenzamides and styrenes without a metal catalyst. | Sustainable, low-cost, avoids hazardous materials. | mdpi.com |

| Electrochemical Synthesis | Utilizes an electrochemical approach for oxidative difunctionalization and cyclization. | Metal- and catalyst-free, environmentally friendly, convenient. | researchgate.netresearchgate.net |

| Copper-Glucose Catalysis | A domino cross-coupling reaction using an inexpensive copper-glucose catalytic system. | Uses biomass-derived solvent, inexpensive, air-stable catalyst. | acs.org |

Advanced Biological Screening and Phenotypic Characterization of Novel Analogues

To unlock the therapeutic potential of new analogues derived from this compound, future research must employ advanced biological screening techniques. Phenotypic screening, which assesses a compound's effect on cell morphology and function, is a powerful approach for discovering novel bioactivities without preconceived assumptions about the molecular target. griffith.edu.auacs.org

Future screening cascades should involve:

Diverse Cell Line Panels: Testing novel analogues against a wide array of human cancer cell lines (e.g., breast, lung, liver, glioblastoma), including multidrug-resistant strains, is crucial for identifying potent and selective anticancer agents. ekb.egfrontiersin.org

Antimicrobial and Antiparasitic Assays: Screening against clinically relevant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and parasites like Plasmodium falciparum (malaria), can uncover new anti-infective applications. griffith.edu.aunih.gov

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large compound libraries, accelerating the identification of "hit" compounds. acs.org A phenotypic HTS approach led to the discovery of quinazolinone-2-carboxamide derivatives as a new antimalarial scaffold. griffith.edu.auacs.org

The characterization of these novel analogues would involve determining their inhibitory concentrations (IC50 or MIC values) to quantify their potency against various cell lines and microbial strains. ekb.egnih.govrsc.org

In-depth Mechanistic Elucidation and Target Validation Studies

Identifying a biologically active compound is only the first step; understanding its mechanism of action (MoA) is critical for further development. Future research on this compound analogues will require sophisticated studies to pinpoint their molecular targets and elucidate the pathways through which they exert their effects.

Promising targets and mechanisms identified for other quinazolinone derivatives include:

Tubulin Polymerization Inhibition: Several quinazolinone derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization, a critical process for cell division, making them potent anticancer agents. mdpi.comacs.org

Kinase Inhibition: Quinazolinones have been identified as inhibitors of various protein kinases crucial to cancer cell survival and proliferation, such as EGFR, PI3K, and CDK5. mdpi.comfrontiersin.org Inhibition of the PI3K/Akt signaling pathway is a recurring mechanism. researchgate.netnih.gov

Cell Cycle Arrest and Apoptosis: Many active quinazolinones induce cell cycle arrest, often at the G2/M phase, which subsequently leads to programmed cell death (apoptosis). mdpi.comtandfonline.com

Enzyme Inhibition: Other validated targets include dihydrofolate reductase (DHFR) and poly (ADP-ribose) polymerase (PARP), which are essential for cell survival and DNA repair. rsc.orgnih.gov

Target validation will be achieved through a combination of biochemical assays, co-crystallization studies to visualize compound-target interactions, and computational docking simulations. acs.orgnih.gov

Table 2: Validated and Investigated Targets for Quinazolinone Derivatives

| Target/Mechanism | Therapeutic Area | Example Compound Class | Reference |

|---|---|---|---|

| Tubulin Polymerization | Anticancer | Quinazolinone Sulfamates | mdpi.comacs.org |

| EGFR/HER2 Kinase | Anticancer | Sulfonamide Benzoquinazolinones | frontiersin.orgjst.go.jp |

| PI3K/Akt Pathway | Anticancer, Antileishmanial | Quinazolinone-based Acetamides | mdpi.comresearchgate.netnih.gov |

| CDK5 Kinase | Anticancer (Glioblastoma) | Substituted Quinazolinones | frontiersin.org |

| PARP-1 | Anticancer | Quinazolinone-based derivatives | rsc.org |

| ***Leishmania* Prolyl-tRNA Synthetase** | Antiparasitic | Quinazolinone-based Acetamides | researchgate.netnih.gov |

Integration of Omics Technologies and Computational Chemistry for Drug Discovery

The modern drug discovery pipeline for compounds like this compound will heavily rely on the integration of computational chemistry and "omics" technologies. benthamscience.com This synergy allows for a more rational, efficient, and targeted approach to developing new therapeutic agents.

Computational Chemistry: In silico techniques are indispensable for guiding the design and optimization of novel analogues. researchgate.net

Molecular Docking: Predicts the binding conformation of a ligand within the active site of a target protein, helping to validate potential mechanisms. nih.govdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate a compound's chemical structure with its biological activity, enabling the prediction of potency for newly designed molecules. dergipark.org.tr

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling helps to assess the drug-likeness of candidates early in the discovery process. nih.gov

Omics Technologies: These large-scale biological data approaches provide a holistic view of a drug's effect on a biological system. benthamscience.com

Transcriptomics: Analyzes changes in gene expression following treatment with a compound, which can help identify the pathways being modulated and potential mechanisms of action or resistance. benthamscience.commdpi.com

Proteomics: Studies the entire set of proteins in a cell to identify drug targets and biomarkers of response. benthamscience.com

Metabolomics: Investigates the metabolic changes induced by a compound, offering insights into its functional impact. benthamscience.com

Multi-Omics Integration: Combining data from genomics, transcriptomics, and proteomics can provide a comprehensive understanding of drug response and help predict efficacy. plos.org

The integration of these technologies creates a powerful feedback loop: computational models design and prioritize compounds for synthesis, which are then tested biologically, with the resulting omics data used to refine the computational models for the next design cycle. nih.gov

Exploration of New Therapeutic Areas and Agrochemical Applications for Quinazolinones

While the anticancer potential of quinazolinones is well-established, future research on this compound and its derivatives should explore a wider range of applications in both medicine and agriculture. The structural versatility of the quinazolinone scaffold has already led to its investigation for a broad spectrum of biological activities. tandfonline.comnih.govwisdomlib.org

Emerging Therapeutic Areas: Beyond cancer, quinazolinones have shown promise as:

Anti-inflammatory agents, through mechanisms like selective COX-2 inhibition. mdpi.comnih.gov

Anticonvulsants for neurological disorders. tandfonline.comwisdomlib.org

Anti-Alzheimer's agents, by targeting enzymes such as cholinesterases. tandfonline.com

Antidiabetic agents, through the inhibition of enzymes like alpha-glucosidase. wisdomlib.org

Antiparasitic and Antiviral agents, with activity against malaria and other pathogens. tandfonline.commdpi.com

Antitubercular agents, with activity against drug-susceptible and multi-drug-resistant strains of M. tuberculosis. mdpi.comrsc.org

Agrochemical Applications: The quinazolinone scaffold is also a valuable component in the development of modern agrochemicals. mdpi.comnih.gov Future research could optimize derivatives of this compound for:

Fungicidal Activity: Quinazolinone derivatives have been developed as potent fungicides, with some acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org

Herbicidal Activity: Novel quinazolinone-phenoxypropionate hybrids have demonstrated excellent herbicidal activity against various grass weeds while showing high crop safety. mdpi.com

Insecticidal Activity: The quinazolinone core is present in compounds with insecticidal properties. mdpi.comnih.gov

By exploring these diverse applications, research into this compound can contribute significantly to both human health and sustainable agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.